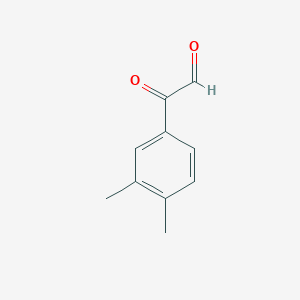
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an oxo group attached to an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde typically involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 3,4-dimethylbenzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: (3,4-Dimethylphenyl)acetic acid.
Reduction: (3,4-Dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The oxo group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
(3,4-Dimethoxyphenyl)(oxo)acetaldehyde: Similar structure but with methoxy groups instead of methyl groups.
(3,4-Dichlorophenyl)(oxo)acetaldehyde: Contains chlorine atoms instead of methyl groups.
(3,4-Dimethylphenyl)acetaldehyde: Lacks the oxo group.
Uniqueness: 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde is unique due to the presence of both methyl groups and an oxo group, which confer distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-6H,1-2H3 |
InChIキー |
NATLVNNKDPMRAG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














